Cas no 693285-70-0 (1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl-)

1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl-, is a halogenated aromatic ketone with potential applications in pharmaceutical and agrochemical synthesis. The presence of both bromo and fluoro substituents on the phenyl ring enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The methyl group adjacent to the carbonyl moiety may influence steric and electronic properties, offering selectivity in synthetic pathways. This compound is particularly valuable in the development of bioactive molecules due to its structural features, which can contribute to binding affinity and metabolic stability. Its well-defined purity and stability under standard conditions ensure reliable performance in research and industrial processes.
1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl- structure
693285-70-0 structure
Product name:1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl-
CAS No:693285-70-0
MF:C10H10BrFO
MW:245.088205814362
CID:1735792
PubChem ID:66589548

1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl-
    • IFKLOOPYBKVCLO-UHFFFAOYSA-N
    • 1-(2-bromo-6-fluoro-phenyl)-2-methyl-propan-1-one
    • N14042
    • 693285-70-0
    • SCHEMBL61847
    • 1-(2-bromo-6-fluoro-phenyl)2-methyl-propan-1-one
    • 1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-one
    • Inchi: 1S/C10H10BrFO/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3
    • InChI Key: IFKLOOPYBKVCLO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=C(C=1C(C(C)C)=O)F

Computed Properties

  • Exact Mass: 243.9899
  • Monoisotopic Mass: 243.98991g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740890-1g
1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-one
693285-70-0 98%
1g
¥4313.00 2024-05-03

Additional information on 1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl-

Professional Introduction to 1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl- (CAS No. 693285-70-0)

1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl- (CAS No. 693285-70-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural features, plays a crucial role in the synthesis of various pharmacologically active molecules. The presence of both fluorine and bromine substituents in its aromatic ring system imparts distinct electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.

The compound's molecular structure consists of a propanone backbone substituted with a phenyl ring at the first carbon position, which is further modified by a bromine atom at the second position and a fluorine atom at the sixth position. This specific arrangement not only enhances its reactivity but also influences its interactions with biological targets. The bromo and fluoro groups are particularly significant, as they can modulate the compound's pharmacokinetic and pharmacodynamic properties, thereby affecting its efficacy and safety profiles.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The synthesis of 1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl- exemplifies this trend, as it serves as a versatile building block for constructing more complex molecules. Researchers have leveraged this compound in the design of kinase inhibitors, antiviral agents, and anti-inflammatory drugs, among others.

One of the most compelling aspects of this compound is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The bromo substituent facilitates palladium-catalyzed reactions such as Suzuki-Miyaura coupling, allowing for the introduction of various aryl groups into the molecular framework. Similarly, the fluoro group can participate in nucleophilic aromatic substitution reactions, enabling further functionalization. These reactivities have been exploited to create libraries of derivatives with tailored properties for drug discovery applications.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in medicinal chemistry. The incorporation of fluorine atoms into drug molecules often leads to improved pharmacological properties, including increased bioavailability and reduced susceptibility to degradation by metabolic enzymes. For instance, studies have shown that fluoroaromatics can enhance binding interactions with target proteins by influencing electronic distributions and steric environments. This has spurred considerable research into developing efficient synthetic routes to fluorinated intermediates like 1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl-.

In addition to its synthetic utility, this compound has been investigated for its potential biological activities. Preliminary studies suggest that derivatives of this molecule may exhibit inhibitory effects on certain enzymes and receptors relevant to human health conditions such as cancer and inflammation. While these findings are still in the early stages of exploration, they highlight the compound's promise as a lead structure for further development. The combination of structural diversity and functional versatility makes it an attractive candidate for high-throughput screening campaigns aimed at identifying novel therapeutic candidates.

The synthesis of 1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl- involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps typically include bromination of a suitable precursor followed by fluorination using appropriate reagents under controlled conditions. Advances in catalytic systems have enabled more efficient and selective modifications, reducing byproduct formation and improving overall yields. These improvements are critical for large-scale production and ensure that researchers have access to sufficient quantities of high-quality material for their studies.

The role of computational chemistry in optimizing synthetic routes cannot be overstated. Molecular modeling techniques have been employed to predict reaction outcomes and identify optimal reaction conditions before experimental trials are conducted. This approach not only saves time but also minimizes waste by guiding researchers toward the most efficient synthetic pathways. For complex molecules like 1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl-, such tools are indispensable for navigating synthetic challenges.

The growing body of research on fluorinated aromatic compounds underscores their significance in contemporary drug discovery efforts. The unique electronic properties imparted by fluorine atoms allow for fine-tuning of molecular interactions with biological targets, leading to more effective therapeutic interventions. As our understanding of these compounds deepens, so too does our ability to harness their potential through innovative synthetic strategies.

In conclusion, 1-Propanone, 1-(2-bromo-6-fluorophenyl)-2-methyl- (CAS No. 693285-70-0) represents a valuable asset in pharmaceutical chemistry due to its structural complexity and functional versatility. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug development pipelines. With ongoing advancements in synthetic methodologies and computational tools, researchers continue to uncover new ways to utilize this compound effectively.

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